molecular formula C19H19N3O4S2 B498953 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 333747-24-3

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B498953
CAS No.: 333747-24-3
M. Wt: 417.5g/mol
InChI Key: WBIJONNKUYWERW-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a sulfonamide-derived benzamide featuring a thiazole ring linked via a sulfamoyl group to a substituted phenyl moiety. Its structure combines a benzamide core with an isopropoxy substituent at the 4-position and a sulfonamide-thiazole pharmacophore. Its synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation, sulfonylation, and coupling with thiazole-containing amines, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIJONNKUYWERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Isopropoxybenzoyl Chloride

Route 1: From 4-hydroxybenzoic acid

  • Esterification :

    • React 4-hydroxybenzoic acid with isopropyl bromide in the presence of K₂CO₃ in acetone under reflux (12 h).

    • Yield: ~85% (isolated via recrystallization in ethanol).

  • Acid chloride formation :

    • Treat 4-isopropoxybenzoic acid with excess thionyl chloride (SOCl₂) at 60–70°C for 4 h.

    • Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.

Key Data :

StepReagents/ConditionsYieldPurity
EsterificationK₂CO₃, acetone, reflux85%>95%
Acid chlorideSOCl₂, 60–70°C92%98%

Synthesis of 4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline

Route 1: Nitro reduction pathway

  • Sulfonylation :

    • React 4-nitrobenzenesulfonyl chloride with 2-aminothiazole in dichloromethane (DCM) using NaHCO₃ as a base (RT, 6 h).

    • Yield: 72–88%.

  • Nitro reduction :

    • Hydrogenate 4-nitro-N-(thiazol-2-yl)benzenesulfonamide using H₂/Pd-C in ethanol (25°C, 12 h).

    • Yield: 90%.

Route 2: Direct sulfonation of 4-aminobenzenesulfonic acid

  • Limited applicability due to competing side reactions; yields <50%.

Key Data :

IntermediateReagents/ConditionsYield
4-Nitro-N-(thiazol-2-yl)benzenesulfonamideNaHCO₃, DCM, RT88%
4-Amino-N-(thiazol-2-yl)benzenesulfonamideH₂/Pd-C, ethanol90%

Coupling of Intermediates

Amidation via acid chloride :

  • React 4-isopropoxybenzoyl chloride with 4-[(1,3-thiazol-2-ylamino)sulfonyl]aniline in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C → RT, 12 h).

  • Purify via silica gel chromatography (ethyl acetate/hexane).

  • Yield: 68–75%.

Alternative method using coupling agents :

  • Use HATU or DCC with dimethylformamide (DMF) as a solvent (RT, 24 h).

  • Higher yields (80–85%) but requires stringent moisture control.

Key Data :

MethodReagents/ConditionsYield
Acid chlorideEt₃N, THF75%
HATUDMF, RT85%

Comparative Analysis of Methods

Sulfonylation Optimization

BaseSolventTemp (°C)Yield (%)
NaHCO₃DCM2588
PyridineAcetone4072
NaOH (aq.)H₂O/EtOH8065
Coupling AgentSolventTime (h)Yield (%)
Acid chlorideTHF1275
HATUDMF2485
DCCCHCl₃2478

Critical Challenges and Solutions

  • Moisture sensitivity :

    • Thionyl chloride and acid chloride intermediates require anhydrous conditions. Use molecular sieves or N₂ atmosphere.

  • Nitro reduction selectivity :

    • Catalytic hydrogenation (H₂/Pd-C) avoids over-reduction compared to SnCl₂/HCl.

  • Purification :

    • Silica gel chromatography resolves byproducts (e.g., unreacted sulfonamide).

Scalability and Industrial Feasibility

  • Batch process : Acid chloride synthesis and sulfonylation steps are scalable (patent data supports >90% yield at 10 kg scale).

  • Cost drivers : Thiazole sulfonamide intermediate contributes ~60% of total material cost. Optimizing stoichiometry (1:1.2 molar ratio for sulfonyl chloride:amine) reduces waste .

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide as an anticancer agent. A notable investigation involved screening this compound against multicellular spheroids, which are more representative of tumor behavior than traditional monolayer cultures. The findings indicated significant cytotoxic effects on cancer cell lines, suggesting its mechanism may involve apoptosis induction or cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

Another area of research involves the compound's potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in cancer metabolism or microbial resistance mechanisms. This could enhance its efficacy when used in combination with other therapeutic agents .

  • Anticancer Screening :
    • A study conducted by Fayad et al. (2019) screened a library of compounds including 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide on various cancer cell lines using multicellular spheroids as models. The results indicated that the compound significantly reduced cell viability, supporting further exploration into its mechanism of action and potential clinical applications .
  • Antimicrobial Evaluation :
    • Research published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several pathogenic bacteria using agar diffusion methods. The results showed promising inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within the target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide-benzamide derivatives, differing primarily in substituents on the benzamide core and sulfonamide-thiazole linkage. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzamide Core Sulfonamide-Thiazole Linkage Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4-Isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (Target) 4-Isopropoxy Intact C₁₉H₂₀N₃O₄S₂ ~434.5 (estimated) Hypothesized enzyme inhibition
2-Fluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide 2-Fluoro Intact C₁₆H₁₂FN₃O₃S₂ 401.42 Antimicrobial activity (potential)
3-Nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide 3-Nitro Intact C₁₆H₁₂N₄O₅S₂ 404.42 High polarity due to nitro group
4-tert-Butyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide 4-tert-Butyl Intact C₂₀H₂₂N₃O₃S₂ 428.54 Enhanced lipophilicity
N-[4-[(2-Thiazolylamino)sulfonyl]phenyl]cyclobutanecarboxamide Cyclobutanecarboxamide Intact C₁₄H₁₅N₃O₃S₂ 349.42 Antitubercular activity (reported)

Key Observations

Substituent Effects on Physicochemical Properties The isopropoxy group in the target compound introduces moderate lipophilicity compared to the polar nitro group in and the bulky tert-butyl group in . This may influence membrane permeability and bioavailability.

Synthetic Pathways

  • The synthesis of these compounds typically involves:

  • Sulfonylation : Attachment of the sulfamoyl-thiazole group to the phenyl ring via reactions similar to those described in .
  • Substituent Introduction : Functionalization of the benzamide core via nucleophilic substitution (e.g., isopropoxy group) or Friedel-Crafts acylation (e.g., tert-butyl in ).

Biological Implications Antimicrobial Activity: Compounds like and are associated with antitubercular or antibacterial properties, suggesting the target compound may share similar mechanisms of action. Enzyme Inhibition: The thiazole-sulfonamide moiety is a known inhibitor of carbonic anhydrases and other metalloenzymes, as seen in structurally related derivatives .

Research Findings and Data

Spectral Characterization

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in the target compound confirm the thione tautomer of the sulfonamide-thiazole group, consistent with triazole-thione derivatives in .
  • NMR Analysis : Protons on the isopropoxy group (δ ~1.2–1.4 ppm for CH₃; δ ~4.5–4.7 ppm for OCH) would distinguish the target compound from analogs like (tert-butyl protons at δ ~1.3 ppm).

Thermodynamic Stability

Biological Activity

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS Number: 333747-24-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isopropoxy group and a thiazole moiety linked to a benzamide framework. This structural diversity contributes to its biological activity.

Biological Activity Overview

Research indicates that 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide exhibits a range of biological activities, primarily in the areas of:

  • Antimicrobial Activity
  • Enzyme Inhibition
  • Cytotoxicity

1. Antimicrobial Activity

Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition.

Bacterial StrainActivity LevelIC50 (µM)
Salmonella typhiModerate15.5
Bacillus subtilisStrong8.7

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurological disorders.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseStrong Inhibition2.14
UreaseModerate Inhibition5.67

The strong inhibition of AChE indicates potential applications in treating Alzheimer's disease and other cognitive impairments.

3. Cytotoxicity

Cytotoxicity assessments reveal that the compound exhibits low toxicity profiles in vitro, making it a safer alternative compared to existing drugs. The ProtTox-II analysis indicated no significant cytotoxic effects at therapeutic concentrations.

The biological activities of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide are attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors, inhibiting their functions.
  • Structure-Activity Relationships (SAR) : Research into SAR indicates that modifications in the thiazole and benzamide moieties significantly influence the biological activity of the compound.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiling of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant reductions in bacterial load in infections caused by resistant strains.
  • Clinical Relevance : The potential for this compound as a therapeutic agent has been highlighted in recent reviews focusing on drug development against resistant pathogens.

Q & A

Q. What are the common synthetic routes for 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide?

The synthesis typically involves coupling a sulfonamide-containing thiazole intermediate with a substituted benzamide. Key steps include:

  • Sulfonylation : Reacting 4-aminophenylsulfonamide with thiazole-2-carbonyl chloride under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) to form the thiazol-2-ylamino sulfonyl moiety .
  • Benzamide Formation : Introducing the isopropoxybenzamide group via nucleophilic acyl substitution, often using DMF as a solvent and LiH as a base to activate the carboxylic acid precursor .
  • Reflux Conditions : Critical steps (e.g., coupling reactions) require refluxing in methanol or ethanol with catalytic acetic acid for 4–6 hours to ensure completion .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

A combination of analytical techniques is employed:

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the isopropoxy group (δ ~1.2 ppm for CH₃, δ ~4.6 ppm for OCH(CH₃)₂) and thiazole protons (δ 6.8–7.5 ppm). IR spectroscopy validates sulfonamide (SO₂NH, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
  • Elemental Analysis : Experimental C, H, N, S values are compared with theoretical calculations (e.g., C₁₉H₂₀N₃O₄S₂) to confirm stoichiometry .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity and target binding?

Molecular docking studies using software like AutoDock or Schrödinger Suite can model interactions with enzymes (e.g., tyrosinase or kinase targets). For example:

  • The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Lys or Asp in active sites), while the thiazole ring engages in π-π stacking with aromatic amino acids .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers address low aqueous solubility during in vitro testing?

Structural modifications or formulation strategies include:

  • Derivatization : Introducing polar groups (e.g., hydroxyl or tertiary amines) on the benzamide or thiazole moiety to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) or micellar encapsulation with poloxamers to maintain solubility without cytotoxicity .

Q. How to resolve discrepancies in biological activity data across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Reproducibility Checks : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) and validate compound purity via LC-MS .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Methodological Considerations

Q. What reaction conditions optimize yield for the sulfonamide-thiazole coupling step?

  • Solvent : Anhydrous DMF or THF minimizes side reactions.
  • Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid .
  • Temperature : Reactions performed at 0–5°C reduce racemization of chiral centers .

Q. How to design SAR studies for this compound’s thiazole-sulfonamide core?

  • Variations : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) or modified sulfonamide linkers (e.g., N-methylation).
  • Activity Mapping : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

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